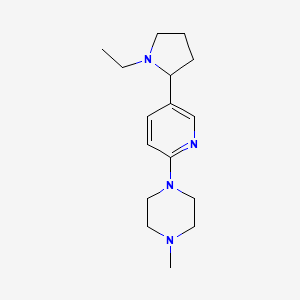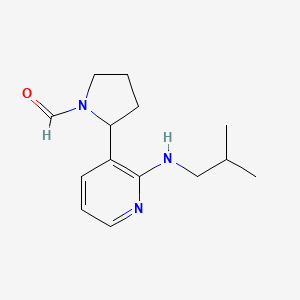
1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine is an organic compound that belongs to the class of tetrahydropyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reduction of a corresponding pyridine derivative using hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The choice of solvent, temperature, and pressure conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Further reduction can lead to fully saturated piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas with catalysts like Pd/C or PtO2.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) under appropriate conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted tetrahydropyridines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: Studying its effects on biological systems.
Medicine: Potential therapeutic uses due to its structural similarity to bioactive compounds.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,6-Tetrahydro-4-phenyl-1-(phenylmethyl)pyridine
- 1,2,3,6-Tetrahydro-4-(4-chlorophenyl)-1-(phenylmethyl)pyridine
Uniqueness
1,2,3,6-Tetrahydro-4-(4-methylphenyl)-1-(phenylmethyl)pyridine is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C19H21N |
|---|---|
Molecular Weight |
263.4 g/mol |
IUPAC Name |
1-benzyl-4-(4-methylphenyl)-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C19H21N/c1-16-7-9-18(10-8-16)19-11-13-20(14-12-19)15-17-5-3-2-4-6-17/h2-11H,12-15H2,1H3 |
InChI Key |
QFBFAIOZZKORIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CCN(CC2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(Trifluoromethoxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11812449.png)
![Methyl 4-(2-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11812452.png)
![N-Cyclobutyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B11812460.png)








